Ethyl 4-cyclopropylbenzoate
Overview
Description
Ethyl 4-cyclopropylbenzoate is a chemical compound with the molecular formula C12H14O2 . It is a main product in the field of chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds often undergo reactions such as alkylation and esterification .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.23836 . Other physical and chemical properties such as log P and pKa have been studied for similar compounds .
Scientific Research Applications
Synthesis and Biological Activities
- Ethyl 4-cyclopropylbenzoate has been studied for its potential in synthesizing new compounds with biological activities. For instance, a study showed the synthesis of lignan conjugates through cyclopropanation, demonstrating significant antimicrobial and antioxidant activities. The compounds synthesized exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Environmental Fate and Behavior
- Investigations into the environmental behavior of this compound derivatives, such as Ethyl-4-aminobenzoate, revealed insights into their occurrence in environmental waters and transformation products. This research is crucial for understanding the environmental fate and potential impacts of these compounds (Li et al., 2017).
Mechanistic Insights in Reactions
- Studies on the cyclopropanation of electron-deficient alkenes using ethyl diazoacetate provided detailed mechanistic insights. This research helps in understanding the activity and sensitivity of certain catalysts in reactions involving compounds like this compound (Chirila et al., 2018).
Analytical Methodologies
- The development of sensitive analytical methods for measuring compounds like this compound in biological samples is essential. For example, a study introduced an HPLC-MS/MS method for measuring parabens and related compounds in human milk, highlighting the importance of accurate measurement techniques in health and environmental studies (Ye et al., 2008).
Synthesis of Diverse Compounds
- This compound has been used as an intermediate in synthesizing a wide range of compounds, demonstrating its versatility in organic chemistry. Studies have shown its use in creating various trifluoromethyl heterocycles and other derivatives (Honey et al., 2012).
Properties
IUPAC Name |
ethyl 4-cyclopropylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHLKSASWMUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635044 | |
Record name | Ethyl 4-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35391-85-6 | |
Record name | Ethyl 4-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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